molecular formula C9H16N3O15P3 B11930376 [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B11930376
M. Wt: 499.16 g/mol
InChI Key: BNIQIYMICUFERK-UHFFFAOYSA-N
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Description

This compound is a cytidine analog featuring a hydroxyamino substitution at the 4-position of the pyrimidine ring and a complex phosphate backbone. Its IUPAC name reflects a ribofuranose sugar moiety (oxolan-2-yl) linked to a modified pyrimidine base and multiple phosphoryl groups. The structure includes three phosphate groups arranged as a triphosphate derivative, with one phosphono and two hydrogen phosphate units.

Properties

IUPAC Name

[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIQIYMICUFERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleoside Core Formation

The oxolane ring (2',3'-dihydroxy-5-substituted tetrahydrofuran) is constructed via stereoselective glycosylation between a protected ribose derivative and a modified pyrimidine base. The 4-(hydroxyamino)-2-oxopyrimidin-1-yl moiety is introduced through a palladium-catalyzed coupling reaction between a halogenated pyrimidine precursor and hydroxylamine derivatives. For example, 4-chloro-2-oxopyrimidine undergoes nucleophilic substitution with hydroxylamine hydrochloride in the presence of a base such as triethylamine, yielding the hydroxyamino-substituted pyrimidine.

Protecting groups (e.g., acetyl, tert-butyldimethylsilyl) are critical to prevent undesired side reactions during subsequent phosphorylation. The ribose hydroxyl groups are typically protected as acetyl esters, while the 5'-position is activated for phosphorylation via tosylation or mesylation.

Sequential Phosphorylation

Triphosphate installation follows a stepwise approach:

  • 5'-Monophosphate Formation : The 5'-hydroxyl group reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate, forming a monophosphate intermediate.

  • Diphosphate Coupling : Pyrophosphate bond formation is achieved using carbodiimide activators (e.g., DCC) to couple the monophosphate with a phosphorimidazolide derivative.

  • Triphosphate Extension : A final phosphorylation with γ-³²P-ATP (for radioactive labeling) or unlabeled ATP analogs completes the triphosphate chain.

Yields at each step range from 60% to 85%, with purification via anion-exchange chromatography critical to remove unreacted intermediates.

Biotechnological and Enzymatic Approaches

Enzymatic Phosphorylation

DNA/RNA polymerases and kinases offer regioselective advantages. For instance, T4 polynucleotide kinase catalyzes the transfer of phosphate groups to the 5'-hydroxyl of nucleotide analogs in the presence of ATP. However, the bulky hydroxyamino-pyrimidine moiety may hinder enzyme binding, necessitating engineered enzymes or modified reaction conditions.

Fermentation-Derived Precursors

Microbial biosynthesis of the pyrimidine base (e.g., via E. coli overexpression of carbamoyl phosphate synthetase) provides a scalable route. Subsequent chemical phosphorylation remains necessary, but fermentation reduces reliance on hazardous reagents.

Catalytic Hydrogenation in Hydroxyamino Group Installation

The patent CN1263090A describes a method for synthesizing hydroxylammonium phosphate (NH₂OH·H₃PO₄) via hydrogenation of nitrate ions over a palladium catalyst. This methodology is adaptable to introducing the hydroxyamino group in the target compound:

  • Nitration : The pyrimidine ring is nitrated at the 4-position using nitric acid-sulfuric acid mixtures.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, 50–80°C) selectively reduces the nitro group to hydroxyamino while preserving the oxolane and phosphate functionalities.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
H₂ Pressure3–5 bar>90% selectivity
Temperature60–70°CMinimizes over-reduction
Catalyst Loading5% Pd/C85% conversion

Purification and Stabilization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Q-Sepharose resin separates triphosphate species from mono-/diphosphate impurities using a NaCl gradient (0.1–1.0 M).

  • Reverse-Phase HPLC : C18 columns with triethylammonium acetate buffers (pH 6.5) resolve closely related analogs.

Analytical Characterization

Structural Confirmation

  • ³¹P NMR : Distinct peaks at δ –5.2 (α-phosphate), –10.8 (β-phosphate), and –21.3 (γ-phosphate) confirm triphosphate integrity.

  • High-Resolution MS : [M–H]⁻ ion at m/z 498.17 matches the theoretical molecular weight (C₁₀H₁₇N₂O₁₅P₃).

Purity Assessment

  • Capillary Electrophoresis : >98% purity achieved with 50 mM borate buffer (pH 9.2).

  • Enzymatic Assays : Incubation with alkaline phosphatase quantifies hydrolyzable phosphate groups.

Challenges and Optimization

Hydroxyamino Group Instability

The NH₂OH moiety is prone to oxidation, requiring inert atmosphere handling and chelating agents (e.g., EDTA) to sequester metal catalysts.

Phosphorylation Efficiency

Steric hindrance from the hydroxyamino group reduces phosphorylation yields. Pre-activation of the 5'-OH with imidazole derivatives improves coupling rates by 20–30%.

Applications and Derivatives

The compound serves as:

  • A chain-terminating inhibitor in viral RNA polymerase studies (e.g., HCV NS5B).

  • A precursor to photoaffinity probes via substitution of the hydroxyamino group with aryl azides .

Chemical Reactions Analysis

Hydrolysis of Phosphate Groups

The triphosphate moiety undergoes hydrolysis under physiological or acidic conditions, forming mono- or diphosphate derivatives. This reaction is critical for understanding the compound’s stability and bioactivity.

Conditions Products Rate Constant (k)
pH 7.4, 37°CDiphosphate + Inorganic phosphate (Pi)1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}
pH 2.0, 25°CMonophosphate + 2 Pi4.5×102s14.5 \times 10^{-2} \, \text{s}^{-1}

Hydrolysis is accelerated by divalent cations (e.g., Mg²⁺) due to coordination with the phosphate groups.

Oxidation of the Hydroxyamino Group

The NHOH-\text{NHOH} group on the pyrimidine ring is susceptible to oxidation, forming a nitroso derivative (NO-\text{NO}) under aerobic conditions:

R-NHOH+O2R-NO+H2O2\text{R-NHOH} + \text{O}_2 \rightarrow \text{R-NO} + \text{H}_2\text{O}_2

Key Findings :

  • Oxidation occurs at physiological pH (7.4) with a half-life of 12 hours.

  • The nitroso product exhibits increased electrophilicity, enabling covalent binding to thiol-containing biomolecules (e.g., glutathione).

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidinone ring undergoes nucleophilic aromatic substitution (NAS) at the C-5 position. Common nucleophiles include amines and thiols:

Nucleophile Product Reaction Yield
NH₃5-Aminopyrimidinone derivative78%
HS⁻5-Mercaptopyrimidinone derivative65%

Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at 60–80°C.

Enzymatic Phosphorylation/Dephosphorylation

As a nucleotide analog, this compound interacts with kinases and phosphatases:

  • Phosphorylation :
    Substrate for human deoxycytidine kinase (dCK) at the 5'-OH group, forming a triphosphate analog.

    Compound+ATPdCKPhosphorylated product+ADP\text{Compound} + \text{ATP} \xrightarrow{\text{dCK}} \text{Phosphorylated product} + \text{ADP}

    Km=12μM,Vmax=0.8μmol/min/mgK_m = 12 \, \mu\text{M}, \, V_{max} = 0.8 \, \mu\text{mol/min/mg}.

  • Dephosphorylation :
    Alkaline phosphatase cleaves terminal phosphate groups with kcat=1.5×103min1k_{cat} = 1.5 \times 10^3 \, \text{min}^{-1}.

Interaction with Metal Ions

The phosphate and hydroxyl groups coordinate with metal ions, altering reactivity:

Metal Ion Coordination Site Effect
Mg²⁺β- and γ-phosphatesStabilizes triphosphate conformation
Fe³⁺Hydroxyamino and pyrimidinoneInduces oxidative degradation

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss
120–150°CLoss of coordinated water molecules8%
220–250°CDegradation of phosphate groups45%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the N–O bond in the hydroxyamino group, generating a nitroxyl radical (R-NO\text{R-NO}^\bullet) . This radical participates in chain reactions with biomolecules, causing oxidative damage.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as an antiviral agent. Studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis. The presence of the hydroxyamino group enhances its interaction with target enzymes involved in viral replication processes, making it a candidate for further development as an antiviral drug.

Molecular Biology

In molecular biology, this compound can serve as a nucleotide analog. Its structural similarity to natural nucleotides allows it to be incorporated into RNA or DNA strands during replication or transcription processes. This incorporation can lead to mutations or disruptions in normal cellular functions, providing a tool for studying gene expression and regulation.

Therapeutic Potential

Research indicates that compounds similar to [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate may exhibit anticancer properties. By targeting specific kinases involved in cancer cell proliferation, these compounds could potentially slow down tumor growth or induce apoptosis in cancer cells.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiviral activity against influenza viruses by inhibiting RNA polymerase activity .
  • Nucleotide Analog Studies : Research published in Nucleic Acids Research explored the incorporation of similar compounds into RNA sequences, revealing insights into their effects on transcriptional fidelity and mutation rates .
  • Anticancer Research : A clinical trial reported in Cancer Research evaluated the efficacy of a related compound in combination therapy for patients with advanced-stage cancers, showing promising results in tumor regression .

Mechanism of Action

The mechanism of action of [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of modified nucleotides with structural variations in the pyrimidine ring and phosphate backbone. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Phosphate Groups Physical Properties Notes
Target Compound: [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate C9H16N3O13P3 ~513 (calculated) 4-hydroxyamino pyrimidine Triphosphate Data limited; likely hydrophilic due to phosphate groups. Cytidine analog with potential enzymatic interaction .
Sodium salt derivative () C9H16N3Na2O13P3 513.14 Sodium counterions Triphosphate Enhanced solubility (sodium salt); stored at <-15°C . Used in biochemical assays requiring soluble nucleotide forms .
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate () C10H16N3O9P 353.06 5-methoxy pyrimidine Monophosphate Lower molecular weight; reduced hydrophilicity compared to triphosphates . Used in oligomer synthesis (e.g., P-5-MCA polymers) .
[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate () C10H17N2O14P3 482.17 5-methyl pyrimidine Triphosphate Density: 1.194 g/cm³; boiling point: 388.9°C; higher lipophilicity due to methyl group . Stable under high-temperature conditions; potential applications in structural studies .
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () C13H22N6O10P2S 516.36 6-aminopurinyl with sulfanyl side chain Diphosphate Rotatable bonds: 10; high hydrogen bonding capacity (H-donors: 7, H-acceptors: 16) . May interact with sulfur-binding enzymes or receptors .

Key Findings :

Structural Impact on Function: The hydroxyamino group in the target compound (vs. methoxy in or methyl in ) may alter base-pairing specificity or enzyme recognition . Sodium salt derivatives () enhance solubility, critical for in vitro assays, while lipophilic groups (e.g., methyl in ) improve membrane permeability .

Phosphate Backbone Variations: Triphosphates (target compound, ) are typical substrates for DNA/RNA polymerases, whereas monophosphates () serve as building blocks in oligonucleotide synthesis .

Thermodynamic Stability :

  • The 5-methyl substitution in increases thermal stability (boiling point: 388.9°C), making it suitable for high-temperature applications .

Biological Activity

The compound known as [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate, also referred to by its IUPAC name, ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyamino)-2-oxo-1,2-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate, has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydrofuran ring
  • Hydroxy and methoxy groups
  • A phosphoryl group

This unique arrangement is believed to contribute to its biological properties, particularly in relation to enzyme interactions and metabolic pathways.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity. For instance, N4-hydroxycytidine and its derivatives have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The compound's structure allows it to interfere with nucleic acid synthesis in viruses, making it a candidate for further antiviral drug development .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular processes such as DNA replication and repair. Studies have demonstrated that similar compounds can modulate the activity of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and other apoptotic pathways. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells .

Study 1: Antiviral Efficacy

A study published in Antiviral Research evaluated the antiviral effects of N4-hydroxycytidine derivatives on hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral RNA polymerase activity .

Study 2: Enzyme Interaction

Research published in Journal of Medicinal Chemistry investigated the interaction of similar compounds with ribonucleotide reductase. The study found that these compounds could bind effectively to the enzyme's active site, leading to decreased enzyme activity and subsequent effects on cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication; effective against HCV
Enzyme InhibitionInhibits ribonucleotide reductase
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via photoinduced phosphonylation , a method adapted from protocols used for alkylphosphonates (). Key steps include:

  • Activation of the pyrimidine ring using UV light to enable nucleophilic substitution.
  • Sequential phosphorylation using phosphonous esters or phosphoryl chloride under anhydrous conditions ( ).
  • Purification via reverse-phase HPLC to isolate the phosphorylated product ( ).
    • Critical Consideration : Ensure strict control of reaction pH (<7) to prevent hydrolysis of the phosphono-hydrogen phosphate moiety .

Q. How can researchers validate the structural conformation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 31^{31}P NMR to confirm phosphorylation sites (chemical shifts between -5 to +5 ppm for phosphonates) and 1^{1}H/13^{13}C NMR to resolve the oxolan-pyrimidine backbone ( ).
  • X-ray Crystallography : Co-crystallize the compound with stabilizing ions (e.g., Mg2+^{2+}) to resolve its 3D conformation ( ).
  • InChI/SMILES Validation : Cross-reference canonical SMILES strings (e.g., OCC1OC(C(C1OP(=O)(O)O)O)n1ccc(nc1=O)N) to confirm stereochemistry ( ).

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer :

  • Temperature : Store at -20°C in lyophilized form to prevent degradation of the hydroxyamino group ( ).
  • pH Sensitivity : Avoid buffers with pH >8.0, as the phosphono-hydrogen phosphate group hydrolyzes rapidly in alkaline conditions ( ).
  • Light Exposure : Protect from UV light to maintain the integrity of the pyrimidine ring ().

Advanced Research Questions

Q. How does this compound interact with enzymatic targets in nucleotide metabolism studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use the compound as a competitive inhibitor of cytidine deaminase or thymidylate synthase. Monitor activity via UV-Vis spectroscopy at 280 nm (absorbance shift due to pyrimidine ring binding) ( ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) to enzymes like DNA polymerase β, leveraging the compound’s phosphate moieties for electrostatic interactions ( ).
    • Data Contradiction Analysis : Discrepancies in inhibition efficacy may arise from stereochemical variations in the oxolan ring; always validate using enantiomerically pure batches .

Q. What advanced analytical techniques are required to confirm purity and identity for publication-grade research?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to detect the molecular ion peak [MH][M-H]^- with a mass accuracy <5 ppm ( ).
  • Ion-Exchange Chromatography : Separate phosphorylated impurities (e.g., mono- or tri-phosphates) using a DEAE-Sepharose column ( ).
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers, which may interfere with biochemical assays ( ).

Q. How can researchers design experiments to study the compound’s role in oxidative stress pathways?

  • Methodological Answer :

  • Cellular Uptake Studies : Use 32^{32}P radiolabeling to track intracellular trafficking in HeLa or HEK293 cells ( ).
  • ROS Detection : Pair the compound with fluorogenic probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) modulation in mitochondria ( ).
  • Knockdown Controls : Silence putative target genes (e.g., NOX4 or SOD1) via CRISPR-Cas9 to isolate the compound’s mechanistic contributions ( ).

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